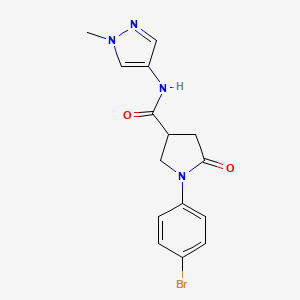

1-(4-bromophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

Description

1-(4-Bromophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 1282105-22-9) is a carboxamide derivative featuring a 5-oxopyrrolidine core substituted with a 4-bromophenyl group and a 1-methylpyrazole moiety. Its molecular formula is C₁₅H₁₅BrN₄O₂, with a calculated molecular weight of 363.2 g/mol.

Properties

Molecular Formula |

C15H15BrN4O2 |

|---|---|

Molecular Weight |

363.21 g/mol |

IUPAC Name |

1-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C15H15BrN4O2/c1-19-9-12(7-17-19)18-15(22)10-6-14(21)20(8-10)13-4-2-11(16)3-5-13/h2-5,7,9-10H,6,8H2,1H3,(H,18,22) |

InChI Key |

BAMJZHWWUJJTDE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

The compound 1-(4-bromophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article compiles recent findings on the biological activity of this compound, including its mechanism of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is , characterized by the presence of a 5-oxopyrrolidine core linked to a 4-bromophenyl and a 1-methyl-1H-pyrazol-4-yl moiety. The structural features contribute significantly to its biological properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of various 5-oxopyrrolidine derivatives , including our compound of interest. The following table summarizes key findings regarding its anticancer activity against different cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-bromophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide | A549 (Lung Cancer) | 64 | Induction of apoptosis via caspase activation |

| Control (Cisplatin) | A549 | 10 | DNA cross-linking agent |

The compound exhibited an IC50 value of 64 µM against A549 lung adenocarcinoma cells, indicating moderate cytotoxicity. The mechanism appears to involve the induction of apoptosis through caspase activation pathways, which is a common mechanism for many anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, the compound was evaluated for antimicrobial efficacy against multidrug-resistant strains. The results are summarized below:

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | >64 µg/mL | No significant activity |

| Escherichia coli (carbapenem-resistant) | >64 µg/mL | No significant activity |

Despite promising structural attributes, the compound showed no significant antimicrobial activity against tested Gram-positive and Gram-negative pathogens .

Structure-Activity Relationships

The effectiveness of the compound can be attributed to specific structural features. Notably:

- The 4-bromophenyl group enhances lipophilicity, potentially aiding in membrane permeability.

- The pyrazole moiety contributes to interaction with biological targets, possibly through hydrogen bonding or π-stacking interactions.

Studies indicate that modifications at these positions can lead to variations in biological activity. For instance, substituents on the phenyl ring have been shown to affect both cytotoxicity and selectivity for cancer cells versus normal cells .

Case Studies

A notable case study involved testing various derivatives with different substitutions on the pyrazole and pyrrolidine rings. Compounds with electron-donating groups on the phenyl ring exhibited improved anticancer activity compared to those with electron-withdrawing groups. This suggests that electronic properties play a crucial role in modulating the biological effects of these compounds.

Comparison with Similar Compounds

Fluorophenyl Derivatives

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 878731-29-4):

Replacing bromine with fluorine reduces molecular weight (MW: ~347.4 g/mol) and alters electronic properties. Fluorine’s electronegativity may enhance hydrogen bonding but decrease lipophilicity compared to bromine. This compound’s thiadiazole ring could influence solubility and target selectivity .- The thiadiazole substituent may confer distinct pharmacokinetic profiles, such as altered metabolic clearance .

Chlorophenyl Derivatives

- 1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide (CAS: 897623-30-2):

Chlorine substitution (MW: 431.3 g/mol) offers intermediate lipophilicity between bromine and fluorine. The tetrazole ring increases polarity and may enhance water solubility. This compound’s dual chlorophenyl groups could improve target affinity but raise cytotoxicity risks .

Heterocyclic Variations

Pyrazole vs. Thiadiazole and Pyridine Moieties

- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide: Replacing pyrazole with a dihydroisoquinoline-sulfonyl group increases steric bulk (MW: ~493.5 g/mol). The sulfonyl group may enhance electrostatic interactions with charged residues in enzymatic targets, as evidenced by its cytotoxicity profile (55.3% plaque reduction at 0.596 µM) .

- The methyl group on pyridine may improve metabolic stability compared to unsubstituted heterocycles .

Key Observations :

- Bromine vs. Halogen Substitution : Bromine’s larger atomic radius enhances hydrophobic interactions but may increase toxicity risks compared to fluorine or chlorine .

- Heterocycle Impact : Pyrazole and thiadiazole moieties balance metabolic stability and solubility, while tetrazole or pyridine groups introduce polar interactions .

Preparation Methods

Q & A

What are the optimal synthetic routes for 1-(4-bromophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Condensation of 4-bromophenyl-substituted pyrrolidone with activated carboxylic acid derivatives (e.g., using EDCI/HOBt coupling agents).

- Step 2: Introduction of the 1-methyl-1H-pyrazol-4-amine moiety via nucleophilic substitution or amide bond formation.

- Critical Parameters:

- Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) to minimize side reactions.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR: Assign peaks for the pyrrolidine carbonyl (δ ~170–175 ppm in 13C) and pyrazole NH (δ ~8.5–9.5 ppm in 1H).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C17H16BrN3O2) with <2 ppm error.

- X-ray Crystallography: Resolve stereochemistry of the pyrrolidine ring and confirm substituent positions .

How can researchers design experiments to assess its interaction with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinity to kinases or GPCRs, focusing on the bromophenyl group’s hydrophobic interactions and the pyrazole’s hydrogen-bonding potential.

- In Vitro Assays:

- Kinase Inhibition: Screen against a panel of kinases (e.g., EGFR, JAK2) using ADP-Glo™ assays.

- Cellular Uptake: Quantify intracellular concentration via LC-MS/MS in cell lines (e.g., HEK293) after 24-hour exposure .

How do structural modifications influence its bioactivity?

Level: Advanced

Methodological Answer:

- Substituent Analysis:

- Bromophenyl vs. Chlorophenyl: Bromine’s larger atomic radius enhances hydrophobic binding but may reduce solubility.

- Pyrazole Methyl Group: Removal decreases metabolic stability (e.g., CYP3A4-mediated oxidation).

- SAR Workflow:

How can researchers resolve contradictions in reported bioactivity data?

Level: Advanced

Methodological Answer:

- Data Triangulation:

- Validate conflicting results (e.g., IC50 variability) using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).

- Control for assay conditions: pH, serum protein concentration, and incubation time.

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., ANOVA) to identify outliers .

What strategies optimize compound stability for in vivo studies?

Level: Advanced

Methodological Answer:

- pH Stability: Test degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via HPLC monitoring over 24 hours.

- Prodrug Design: Introduce ester groups at the pyrrolidine carbonyl to enhance oral bioavailability.

- Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

What computational tools predict its ADMET properties?

Level: Advanced

Methodological Answer:

- SwissADME: Predict logP (aim for 2–3 for CNS penetration) and PAINS alerts (exclude pan-assay interference motifs).

- ADMETlab 2.0: Simulate hepatic clearance (CYP2D6/3A4 liability) and hERG channel inhibition risk.

- Validation: Cross-check predictions with in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.